Cas no 15084-57-8 (7-bromo-2,3,4,5-tetrahydro-1-benzothiepine)

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is a brominated heterocyclic compound featuring a tetrahydrobenzothiepine core structure. This intermediate is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for more complex molecules. The bromine substituent enhances reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its fused ring system offers structural rigidity, which may be advantageous in the design of bioactive compounds. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Purity and stability are critical for reproducible results in synthetic applications. Proper storage and handling protocols should be followed to maintain its integrity.
7-bromo-2,3,4,5-tetrahydro-1-benzothiepine structure
15084-57-8 structure
Product Name:7-bromo-2,3,4,5-tetrahydro-1-benzothiepine
CAS No:15084-57-8
MF:C10H11BrS
MW:243.163340806961
CID:4602980
Update Time:2025-06-28

7-bromo-2,3,4,5-tetrahydro-1-benzothiepine Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine
    • Inchi: 1S/C10H11BrS/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2
    • InChI Key: UHQXLDKPWMNLOF-UHFFFAOYSA-N
    • SMILES: S1C2=CC=C(Br)C=C2CCCC1

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Additional information on 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine

Comprehensive Overview of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8)

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8) is a heterocyclic organic compound featuring a benzothiepine core structure with a bromine substituent at the 7-position. This compound belongs to the class of sulfur-containing heterocycles, which have garnered significant attention in pharmaceutical and materials science due to their unique electronic and steric properties. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations.

In recent years, the demand for functionalized benzothiepines has surged, driven by their potential applications in drug discovery and optoelectronic materials. Researchers are particularly interested in the 7-bromo derivative due to its versatility in constructing complex molecular architectures. For instance, it serves as a precursor for biologically active molecules targeting neurological disorders or inflammation, aligning with the growing focus on central nervous system (CNS) drug development. Additionally, its sulfur-rich scaffold contributes to improved binding affinity in enzyme inhibition studies, a hot topic in precision medicine.

From a synthetic perspective, CAS No. 15084-57-8 is often discussed in forums and academic circles for its role in palladium-catalyzed reactions. Users frequently search for "how to purify 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine" or "alternative synthetic routes for brominated benzothiepines," reflecting practical challenges in lab-scale production. Optimizing its synthesis is critical, as impurities can affect downstream applications—a concern highlighted in quality-by-design (QbD) methodologies trending in process chemistry.

Environmental and regulatory considerations also shape discussions around this compound. While not classified as hazardous, its brominated structure prompts questions about green chemistry alternatives, such as catalyst recycling or solvent-free protocols. These topics resonate with the broader push for sustainable chemical manufacturing, a priority for industries aiming to reduce carbon footprints. Analytical techniques like HPLC-MS and NMR are commonly employed to characterize this compound, addressing another frequent query: "how to confirm the purity of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine."

In material science, the benzothiepine moiety contributes to the development of organic semiconductors and light-emitting diodes (OLEDs). The bromine atom facilitates further functionalization, enabling tuning of electronic properties for specific device requirements. This aligns with the surge in searches for "small-molecule organic electronics" and "high-efficiency luminescent materials," underscoring its relevance in cutting-edge technologies.

To summarize, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (CAS No. 15084-57-8) is a multifaceted compound bridging medicinal chemistry and advanced materials. Its synthetic adaptability, combined with emerging applications in drug discovery and optoelectronics, ensures its continued prominence in research. By addressing common technical queries and aligning with trends like sustainability and CNS therapeutics, this overview aims to serve both novice and expert audiences navigating its potential.

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